1-Phenylcyclopropanecarboxylic acid
Overview
Description
1-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropane ring attached to a phenyl group and a carboxylic acid functional group. This compound is known for its applications in the synthesis of various pharmaceutical products and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product. Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylcyclopropanone.
Reduction: Formation of 1-phenylcyclopropanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-Phenylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, including inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- 1-Phenyl-1-cyclopentanecarboxylic acid
- 2-Phenylpropionic acid
Uniqueness
1-Phenylcyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the phenyl group also enhances its aromaticity and potential for electrophilic substitution reactions .
Properties
IUPAC Name |
1-phenylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCCNVRNHTGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210118 | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-95-2 | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6120-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6120-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VCA2EW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing the trans-isomer of Milnacipran Hydrochloride, and how does 1-Phenylcyclopropanecarboxylic acid relate to this process?
A1: Milnacipran Hydrochloride, an antidepressant drug, is synthesized from this compound. The research paper [] describes the successful synthesis of the trans-isomer of Milnacipran Hydrochloride starting from (±)-(1S,2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid. This synthesis involved multiple steps including bromination, acyl chloridation, amidation, Gabriel reaction, and finally, HCl salt formation, resulting in a 19% overall yield. The trans-isomer serves as a valuable reference standard in quality control for Milnacipran Hydrochloride production [].
Q2: How does the solvent used in reactions involving 2,2-Dibromo-1-phenylcyclopropanecarboxylic acid influence the outcome?
A2: Studies on the Silver Ion-Assisted Solvolysis of 2,2-Dibromo-1-phenylcyclopropanecarboxylic acid [, ] reveal a significant impact of the solvent on the reaction pathway. The research indicates that the choice of solvent can dictate whether the reaction favors decarboxylation or ring closure, highlighting the importance of solvent selection for controlling the reaction outcome and synthesizing desired products.
Q3: What spectroscopic techniques were employed to confirm the structure of the synthesized trans-isomer of Milnacipran Hydrochloride?
A3: The researchers utilized ¹H NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the structure of the synthesized trans-isomer of Milnacipran Hydrochloride []. By comparing the data obtained from these spectroscopic techniques with the data for the known structure of Milnacipran Hydrochloride, the researchers were able to confirm the successful synthesis of the trans-isomer.
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